Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) hydrate

Description

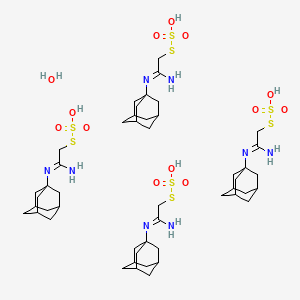

Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) hydrate is a structurally complex sulfur-containing compound. Its core structure comprises a methanethiol group (CH₃SH) modified with an N-1-adamantylamidino moiety, a hydrogen sulfate ester, and hydration water. The hydrogen sulfate ester introduces acidic and hydrophilic properties, while the hydrate form suggests hygroscopicity.

Properties

CAS No. |

63869-14-7 |

|---|---|

Molecular Formula |

C48H82N8O13S8 |

Molecular Weight |

1235.7 g/mol |

IUPAC Name |

1-[(1-amino-2-sulfosulfanylethylidene)amino]adamantane;hydrate |

InChI |

InChI=1S/4C12H20N2O3S2.H2O/c4*13-11(7-18-19(15,16)17)14-12-4-8-1-9(5-12)3-10(2-8)6-12;/h4*8-10H,1-7H2,(H2,13,14)(H,15,16,17);1H2 |

InChI Key |

INFKGGOPQPNWRD-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N=C(CSS(=O)(=O)O)N.C1C2CC3CC1CC(C2)(C3)N=C(CSS(=O)(=O)O)N.C1C2CC3CC1CC(C2)(C3)N=C(CSS(=O)(=O)O)N.C1C2CC3CC1CC(C2)(C3)N=C(CSS(=O)(=O)O)N.O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methanethiol, (N-1-adamantyl)amidino-, Hydrogen Sulfate (Ester) Hydrate

General Synthetic Approach

The preparation of this compound generally involves the functionalization of an adamantyl amidine precursor with methanethiol under conditions that promote esterification with hydrogen sulfate. The synthesis typically requires:

- Formation of the amidino group on the adamantyl scaffold.

- Introduction of the methanethiol moiety.

- Esterification with hydrogen sulfate, often in the presence of water to form the hydrate.

Detailed Synthetic Strategy

Based on the chemical nature of the compound and analogous synthetic routes from related amidino and sulfur-containing esters, the following preparation steps are outlined:

Step 1: Synthesis of N-1-adamantylamidino Intermediate

- Starting from adamantyl amine derivatives, the amidino group is introduced via reaction with suitable amidine precursors or reagents such as cyanamides or amidinyl chlorides.

- Protection and deprotection strategies may be employed to control reactivity and selectivity.

Step 2: Introduction of Methanethiol Group

- Methanethiol (CH3SH) is introduced via nucleophilic substitution or addition to an activated intermediate bearing a suitable leaving group (e.g., halides or sulfonates).

- The reaction is conducted under controlled temperature (often ambient to moderate heating) to avoid side reactions.

Step 3: Formation of Hydrogen Sulfate Ester

- The free thiol group is esterified with sulfuric acid or a sulfur trioxide complex to form the hydrogen sulfate ester.

- This esterification is typically performed in aqueous or mixed aqueous-organic solvents to facilitate hydrate formation.

- Conditions such as temperature (50–110 °C) and reaction time (30 minutes to several hours) are optimized to maximize yield and purity.

Process-Scale Improvements and Catalytic Methods

Recent patent literature suggests process-scale synthesis improvements involving copper-containing catalysts and thiol additives to enhance reaction efficiency and selectivity. Key points include:

- Use of copper catalysts combined with bidentate ligands (e.g., diamines, amino acids) to facilitate coupling reactions.

- Addition of C2–C24 thiols (e.g., ethanethiol) as additives to improve reaction yields.

- Controlled heating between 50 and 110 °C to optimize reaction kinetics.

- Reaction times ranging from 30 minutes to 5 hours, with typical contact times of 1–2 hours for Lewis acid-mediated steps.

- Yields of the target compound can reach 40–88% depending on conditions and scale.

Representative Reaction Conditions Table

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amidino group formation | Adamantyl amine + amidine precursor | Ambient to 60 | 1–3 | 70–85 | May require protecting groups |

| Methanethiol introduction | Methanethiol + activated intermediate | 25–50 | 1–2 | 60–80 | Controlled atmosphere to avoid oxidation |

| Hydrogen sulfate esterification | Sulfuric acid or SO3 complex, aqueous medium | 50–110 | 0.5–5 | 40–88 | Hydrate formation favored in aqueous media |

| Catalytic enhancement | Cu catalyst + bidentate ligand + thiol additive | 60–90 | 1–2 | Up to 88 | Copper-mediated coupling improves yield |

Notes on Purification and Hydrate Formation

- The product is often isolated as a hydrate due to the aqueous conditions of esterification.

- Purification typically involves filtration, recrystallization, or chromatography to remove unreacted starting materials and byproducts.

- Recrystallization from aqueous solvents ensures the hydrate form is maintained, which is critical for stability and handling.

Analysis of Preparation Methods

Advantages

- Use of copper catalysts and thiol additives enhances reaction efficiency and yield.

- Mild to moderate reaction temperatures reduce decomposition risks.

- Aqueous media promote hydrate formation and facilitate purification.

Challenges

- Control of side reactions such as over-esterification or oxidation of thiol groups.

- Requirement for precise temperature and time control to optimize yield.

- Handling of sulfuric acid and related reagents requires safety precautions.

Research Findings and Trends

- The integration of catalytic systems (e.g., copper complexes) in the preparation of sulfur-containing amidino esters is a recent advancement improving scalability and sustainability.

- Optimization of reaction parameters such as temperature, catalyst loading, and additives has been shown to significantly impact product purity and yield.

- Hydrate formation is a critical step influencing the compound's physicochemical properties and is favored by aqueous reaction media.

Chemical Reactions Analysis

Types of Reactions

Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) hydrate undergoes various chemical reactions, including:

Oxidation: The methanethiol group can be oxidized to form sulfoxides or sulfones.

Reduction: The amidino group can be reduced to form amines.

Substitution: The hydrogen sulfate ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Microbial Metabolism

Recent studies have highlighted the role of methanethiol in microbial metabolism. Research involving Methylacidiphilum fumariolicum SolV has demonstrated that this compound can be consumed by specific microorganisms, leading to significant insights into sulfur cycling in ecosystems. The consumption rates of methanethiol were measured under varying concentrations, revealing that at lower concentrations (around 0.5 μM), the compound was completely consumed by the cells, while higher concentrations led to inhibition of growth and metabolic activity .

Key Findings:

- At 0.5 μM concentration, methanethiol was fully consumed.

- Higher concentrations (≥3 μM) inhibited microbial growth.

- The degradation products included dimethyldisulfide, indicating pathways for sulfur transformation.

Catalytic Processes

Methanethiol has been investigated for its potential in catalytic processes, particularly in the conversion of hydrocarbons and sour gas into valuable products. Its unique reactivity allows it to participate in various catalytic reactions, including those involving metal complexes that facilitate alkane metathesis and hydrogenation reactions.

Case Study:

A study on silica-supported tungsten complexes showed that methanethiol could be used as a reactant to form new metal hydride species, which are crucial for enhancing catalytic activity in hydrocarbon transformations . This application highlights the importance of methanethiol in developing efficient catalytic systems.

Organic Synthesis

In organic chemistry, methanethiol serves as a versatile reagent for synthesizing various compounds. Its role as a thiol allows it to participate in reactions such as nucleophilic substitutions and addition reactions to carbonyl compounds.

Applications:

- Synthesis of thioethers and sulfides.

- Use in "click" chemistry for creating complex molecules .

- Potential applications in pharmaceutical synthesis due to its reactive thiol group.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Microbial Metabolism | Consumption by Methylacidiphilum fumariolicum SolV | Growth inhibition at high concentrations |

| Catalytic Processes | Reactant in metal-catalyzed transformations | Enhances activity through new metal hydride species |

| Organic Synthesis | Reagent for synthesizing thioethers and other compounds | Useful in "click" chemistry and pharmaceutical synthesis |

Mechanism of Action

The mechanism of action of Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) hydrate involves its interaction with specific molecular targets. The methanethiol group can form covalent bonds with thiol groups in proteins, potentially altering their function. The amidino group can interact with nucleophilic sites in enzymes, inhibiting their activity. The hydrogen sulfate ester group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Research Findings and Knowledge Gaps

- Key Findings: Methanethiol degradation is critical for methanotroph survival, with mtoX genes encoding methanethiol oxidase widespread in microbial communities . Sulfate esters (e.g., zinc sulfate) dissociate under environmental conditions, releasing ions that interact with organic/inorganic species .

- Gaps: No direct data exist on the enzymatic handling or environmental persistence of adamantyl-modified thiols. The sulfate ester’s stability in biological systems remains uncharacterized, necessitating hydrolysis studies under varying pH and temperature conditions.

Biological Activity

Methanethiol, also known as methyl mercaptan, is a sulfur-containing organic compound that exhibits significant biological activity. When combined with the N-1-adamantyl amidino group and hydrogen sulfate moiety, the compound presents unique properties and potential applications in various biological systems. This article explores the biological activity of this compound, focusing on its interactions within microbial ecosystems, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

Methanethiol has a simple structure characterized by a thiol group (-SH) attached to a methyl group. The addition of the N-1-adamantyl amidino group enhances its stability and reactivity. The compound's pKa is approximately 10.4, indicating its weak acidic nature compared to methanol. This property allows it to participate in various biochemical reactions, particularly in microbial metabolism.

Biological Roles and Mechanisms

1. Microbial Metabolism:

Methanethiol serves as a substrate for certain bacteria, particularly methanotrophic species that utilize it for energy production. These bacteria can degrade methanethiol while producing hydrogen sulfide (H₂S) as a byproduct. This dual role—acting as both a substrate and an inhibitor of methane oxidation—highlights its significance in the sulfur cycle and microbial ecology.

2. Antimicrobial Activity:

Research indicates that methanethiol exhibits antimicrobial properties against various microorganisms. Its concentration-dependent effects can inhibit growth in some bacterial strains while promoting growth in others. For instance, low concentrations may stimulate certain bacteria's metabolism, whereas higher concentrations can be toxic.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Substrate for Bacteria | Utilized by methanotrophic bacteria for energy production |

| Inhibition of Growth | Exhibits inhibitory effects on specific microbial populations at high concentrations |

| Detoxification | Degraded by certain strains, contributing to bioremediation efforts |

| Metabolic Byproduct | Produces hydrogen sulfide during microbial metabolism |

Case Study: Methanethiol in Bioremediation

A study demonstrated the potential of methanethiol in bioremediation processes. Specific bacterial strains were identified that could utilize methanethiol as a carbon source while effectively degrading pollutants in contaminated environments. This finding suggests that methanethiol could be harnessed for environmental cleanup applications.

Safety and Toxicity Considerations

Despite its biological activity, methanethiol is known for its strong odor and potential toxicity at elevated concentrations. It can cause irritation to the eyes and respiratory system upon exposure. Therefore, understanding its concentration-dependent effects is crucial for safe handling and application in industrial settings .

Q & A

Q. What synthetic methodologies are employed to incorporate the adamantyl group into amidino-methanethiol derivatives?

The adamantyl moiety is introduced via amidoalkylating reagents, which are synthesized using adamantyl-containing precursors. Standard procedures involve condensation reactions under controlled acidic or basic conditions to preserve the adamantyl structure. Structural validation is achieved through IR, NMR, and MS spectrometry to confirm regioselectivity and purity . The adamantyl group enhances steric bulk and may confer pharmacological stability, though specific reaction pathways for hydrogen sulfate ester formation require optimization of sulfation agents (e.g., SO₃ complexes) .

Q. How is the acid-base balance of catalysts optimized for methanethiol synthesis, and how does this apply to derivatives like the hydrogen sulfate ester?

Catalysts such as K₂WO₄/alumina are tuned by adjusting Lewis acid site strength and basicity. Reduced Lewis acidity suppresses dimethyl sulfide formation, favoring methanethiol. For hydrogen sulfate esters, sulfation steps may require Bronsted acid sites to stabilize sulfate intermediates. Experimental designs often use temperature-programmed desorption (TPD) and titration to quantify acid-base properties .

Q. What analytical techniques are critical for characterizing sulfur-containing functional groups in this compound?

- NMR spectroscopy : Identifies adamantyl proton environments and amidino NH groups.

- IR spectroscopy : Detects S-H (methanethiol) and sulfate ester (S-O) stretches.

- Mass spectrometry : Confirms molecular weight and fragmentation patterns, distinguishing the hydrate form .

Contaminants like residual hydrogen sulfide are quantified via headspace gas chromatography .

Advanced Research Questions

Q. How do contradictory data on methanethiol formation pathways in hydrothermal environments inform synthetic strategies for this compound?

Studies of deep-sea vent systems revealed unexpected methanethiol yields in low-hydrogen environments, contradicting thermodynamic predictions. This suggests that carbon-sulfur bond formation may rely on radical intermediates or catalytic surfaces not yet replicated in labs. Researchers should explore non-equilibrium conditions (e.g., electrochemical reactors) or biomimetic catalysts to mimic these pathways .

Q. What experimental designs address the instability of methanethiol derivatives during sulfation and hydration?

- Inert atmospheres : Prevent oxidation of methanethiol to dimethyl disulfide.

- Low-temperature sulfation : Minimizes thermal degradation of the hydrogen sulfate ester.

- Hydrate stabilization : Controlled crystallization with stoichiometric water inclusion, monitored via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) .

Contradictions in sulfate ester stability under acidic vs. basic conditions necessitate pH-stat reactors for real-time adjustment .

Q. How do sulfur metabolic pathways in extremophiles inform the compound’s potential bioactivity?

Methanethiol production in acidophiles like fer1 involves sulfate assimilation and MGL enzyme activity, which regulates cellular pH and redox balance. This suggests the compound could act as a proton shuttle or redox modulator in biochemical systems. In vitro assays should test its interaction with cysteine residues in enzymes like cystathionine β-synthase (CBS) .

Q. What catalytic mechanisms explain the selectivity challenges in synthesizing N-1-adamantyl derivatives?

Adamantyl’s rigidity can hinder nucleophilic attack at the amidino group, leading to byproducts. Advanced studies use DFT calculations to model transition states and identify promoters (e.g., crown ethers) that enhance electrophilicity at the reaction center. Zeolite-supported catalysts with tailored pore sizes improve regioselectivity .

Q. How do sulfur-containing byproducts (e.g., H₂S, dimethyl disulfide) interfere with analytical quantification, and how are these resolved?

- Copper chelation : Precipitates H₂S as CuS, eliminating interference in GC-MS.

- Redox quenching : Ascorbic acid reduces disulfides to thiols for accurate titration.

- Isotopic labeling : ³⁴S-labeled methanethiol distinguishes target signals from background sulfur species .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.